(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

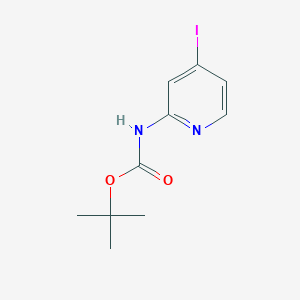

“(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C10H19NO2 . It is also known by other names such as trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate and ETHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C10H19NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9H,2-7,11H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1CCC(CC1)CN .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 185.26 g/mol . It has a XLogP3-AA value of 1, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 52.3 Ų . The exact mass and monoisotopic mass are both 185.141578849 g/mol .

Aplicaciones Científicas De Investigación

Organic Synthesis and Methodology

In organic synthesis, this compound and its derivatives play a critical role as intermediates in the construction of complex molecules. For example, Xin Cong and Z. Yao (2006) highlighted the use of a similar structural motif in the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton, demonstrating the versatility of cyclohexanecarboxylate derivatives in synthesizing bioactive molecules (Xin Cong & Z. Yao, 2006). Additionally, M. Trollsås et al. (2000) described the design, synthesis, and ring-opening polymerization of functional cyclic esters, highlighting the importance of such derivatives in developing hydrophilic aliphatic polyesters (M. Trollsås et al., 2000).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of "(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate" serve as key intermediates in the synthesis of pharmaceuticals. For instance, the asymmetric synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly, was achieved through key steps involving cyclohexanecarboxylate derivatives, showcasing their application in developing bioactive compounds (A. Raw & E. Jang, 2000). Furthermore, Shaozhou Zhu et al. (2018) utilized a similar compound in the biocatalytic asymmetric synthesis of a key chiral intermediate for hepatitis C virus (HCV) NS3/4A protease inhibitors, demonstrating the compound's role in synthesizing therapeutically significant molecules (Shaozhou Zhu et al., 2018).

Propiedades

IUPAC Name |

ethyl 4-(aminomethyl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9H,2-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPFISPUYINSAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468173 |

Source

|

| Record name | Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35879-53-9 |

Source

|

| Record name | Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B1313291.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)